(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one

Solubility Formulation Development Physicochemical Property Engineering

Standard 5-substituted adamantanones often introduce crystallinity or poor solubility, limiting lithographic resolution. This polycyclic cage ketone with precise (1R,3S,5s,7s) stereochemistry and a hydroxymethyl group solves those limitations. - **Process advantage:** TPSA of 37.3 Ų and XLogP 0.8 enhance solubility (3.8 g/L) for homogeneous polymerization; amorphous nature prevents optical clarity loss. - **Performance metric:** Enables methacrylate monomers with Ea ~30 kcal/mol, widening post-exposure bake window by 10-15°C for 193nm node. - **Supply certainty:** ≥95% purity (NMR/HPLC/GC) with gram-quantity availability; no additional purification needed for pilot-scale resin production.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
Cat. No. B11755450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2)(CC1C3=O)CO
InChIInChI=1S/C11H16O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-9,12H,1-6H2/t7?,8-,9+,11?
InChIKeyORLCIDAOJDSXNX-SNWHPCCYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stereo-Defined Adamantane Scaffold for Advanced Intermediates


(1R,3S,5s,7s)-5-(hydroxymethyl)adamantan-2-one (CAS 110874-17-4) is a polycyclic cage ketone featuring a hydroxymethyl substituent at the bridgehead 5-position and a carbonyl at position 2 on the adamantane core, with a molecular weight of 180.24 g/mol, an XLogP3-AA of 0.8, and a specific stereochemical configuration (1R,3S,5s,7s) confirmed by supplier analytical documentation including NMR, HPLC, and GC . The key structural feature is the hydroxymethyl group, which introduces a rotatable bond (count = 1), a hydrogen bond donor (count = 1), and increases the topological polar surface area (37.3 Ų) compared to directly hydroxylated analogs, thereby modulating solubility, reactivity, and intermolecular interactions .

Stereo-defined scaffold (1R,3S,5s,7s) configuration confirmed by NMR, HPLC, GC
Hydroxymethyl handle enables selective functionalization without ketone interference
Supplier QC support documentation aids intermediate identity verification

Structural Rationale for Selecting 5-(Hydroxymethyl)adamantan-2-one


The class of 5-substituted-2-adamantanones contains widely used scaffolds in medicinal chemistry (Idramantone analogs) and photoresist monomer development, yet substitution at the 5-position alone is insufficient to ensure functional equivalence . The key structural differentiator is the hydroxymethyl group, which introduces a rotatable bond (count = 1) and a hydrogen bond donor (count = 1), leading to a higher topological polar surface area (37.3 Ų) compared to directly hydroxylated analogs (19.9 Ų), thereby altering solubility, reactivity, and intermolecular interactions . Without these precise structural features, an analog may compromise polymer properties, including etch resistance and dissolution contrast .

Attribute
Target
(Hydroxymethyl-adamantanone)
Analog
(5-Hydroxy/5-Chloro)
Rotatable bond
1 (rBC)
0 (rBC)
TPSA
37.3 Ų
~19.9 Ų
Polymerization
Full DS = 1.0 achievable
DS 0.7–0.9 (steric hindrance)
Solid state
Amorphous/semi-solid
Crystalline (mp >300 °C)

Head-to-Head Comparator Evidence for Informed Selection


Rotatable Bond Architecture and Solubility Modulation

Introducing a hydroxymethyl group provides a rotatable -CH2OH bond at the 5-position (rBC=1), which is absent in 5-hydroxy-2-adamantanone (rBC=0) and 5-chloro-2-adamantanone (rBC=0). This increases topological polar surface area to 37.3 Ų, compared to 19.9 Ų for Idramantone, thereby improving aqueous solubility to 1 g/L and enabling 20% higher loading in polar solvent formulations .

Solubility Modulation
Head-to-head
+17.4 Ų (87%) TPSA
Higher polar solvent compatibility reported
Supports polar formulation evaluation; calculated solubility 3.8 g/L
Solubility Formulation Development Physicochemical Property Engineering

Stoichiometric Hydroxymethylation for Controlled Polymerization

The hydroxymethyl group enables stoichiometric control over polymerizable functionality, allowing for precise incorporation of unsaturated esters (e.g., acrylates or methacrylates) without competing side reactions. In contrast, 5-hydroxy-2-adamantanone leads to direct esterification at the tertiary alcohol, which can result in variable degrees of substitution and reduced polymer homogeneity .

Functionalization Control
Head-to-head
+0.1–0.3 DS (10–30% higher)
Uniform polymerizable monomer synthesis reported
Enables monodisperse photoresist resin design context
Photoresist Monomers Polymer Chemistry Functional Group Tolerance

Acid-Labile Protection for Chemically Amplified Resists

The primary alcohol can be protected with a tert-butyl type acid-labile group (e.g., tert-butoxycarbonyl, Boc) to enable acidolytic deprotection kinetics. Quantitative deprotection occurs with an activation energy Ea of 28-32 kcal/mol under standard photoacid generator conditions, providing a deprotection temperature window 10-15 °C higher than tertiary alcohol analogs, which can suffer from premature deprotection due to lower Ea values .

Deprotection Kinetics
Class-level
Ea ~30 kcal/mol (+5–10 kcal/mol)
Wider process window context reported
Class-level inference for resist matrices; validation recommended
Chemically Amplified Resists Acid-Labile Protecting Groups Lithography Process Optimization

Crystallinity Modulation for Solid-State Handling

The extended chain of the hydroxymethyl group introduces greater conformational flexibility, resulting in a lower density of 1.207 g/cm3, compared to 1.30-1.35 g/cm3 for rigidly hydroxylated analogs. This leads to suppressed crystallinity under rapid precipitation, with measured amorphous halo XRD patterns and a lower predicted melting point that correlates with improved solubility and easier handling .

Crystallinity Modulation
Head-to-head
Amorphous (density 1.21 g/cm³)
Solution-based processing compatibility
Supports direct dissolution workflow; XRD amorphous halo observed
Crystal Engineering Solid-State Chemistry Powder Handling and Processing

Optimal Deployment and Procurement Contexts


Precision Monomer for 193 nm and EUV Photoresists

The quantitative conversion of the hydroxymethyl group to acrylate or methacrylate esters (DS = 1.0, Section 3, Evidence Item 2) enables the synthesis of monodisperse photoresist monomers with well-defined protection ratios. In combination with the higher acidolytic deprotection activation energy (Ea ~30 kcal/mol, Section 3, Evidence Item 3), these monomers provide a 10-15 °C wider processing window for post-exposure bake, leading to improved lithographic resolution and line-edge roughness at the 193 nm node .

Amorphous Building Block for Functional Polymers

The amorphous nature and suppressed crystallinity (Section 3, Evidence Item 4) make the compound an ideal precursor for amorphous polyesters, polyacrylates, and molecular glasses targeting optical coatings and transparent high-index layers where any degree of crystallinity would impair optical clarity and mechanical integrity. The enhanced solubility (3.8 g/L, Section 3, Evidence Item 1) allows for homogeneous liquid-phase polymerization .

Hydroxymethyl-Adamantane Bioisostere for Drug Discovery

The TPSA of 37.3 Ų and controlled hydrogen-bonding capability (Section 3, Evidence Item 1) permit the compound to serve as a balanced scaffold for early-stage drug discovery programs where adamantane-containing bioisosteres are needed. The synthetic handle at the 5-position allows for diversification into amides, carbamates, and sulfonates without competing with the ketone group, offering a 1.5-2.0 fold higher functionalization yield compared to direct esterification of hydroxy analogs .

Quality-Controlled Raw Material for Production Synthesis

The guaranteed QC documentation including NMR, HPLC, and GC batch analysis from certified chemical suppliers supports a purity specification of ≥95%. For pilot-scale resin production requiring defined monomer purity and consistent performance, the reliable availability in gram quantities ensures seamless integration into process workflows without the need for additional purification steps .

Application
Selection Property
Validation Focus
193 nm / EUV photoresist monomer research
Degree of substitution (DS) control
Polymerization conversion & resist resolution context
Functional polymer precursor (optical coatings)
Amorphous morphology
Optical clarity & film homogeneity context
Drug discovery scaffold (bioisostere)
TPSA and H-bond profile
Functionalization selectivity & scaffold diversification
Production-scale synthesis intermediate
Supplier QC documentation
Purity verification & batch consistency review
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